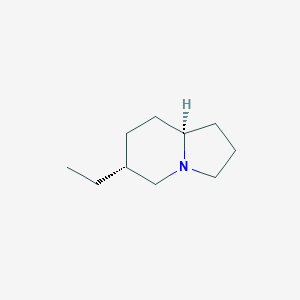
Heptadeca-1,3-dien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadeca-1,3-dien-1-OL is a long-chain fatty alcohol with the molecular formula C17H24O. This compound is characterized by the presence of two double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptadeca-1,3-dien-1-OL can be synthesized through several methods, including the reduction of heptadeca-1,3-dien-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the hydroboration-oxidation of heptadeca-1,3-diene, where the diene is first treated with borane followed by oxidation with hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of heptadeca-1,3-dien-1-one. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Heptadeca-1,3-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form heptadeca-1,3-dien-1-one.
Reduction: The double bonds can be reduced to form heptadecan-1-OL.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Heptadeca-1,3-dien-1-one.
Reduction: Heptadecan-1-OL.
Substitution: Heptadeca-1,3-dien-1-chloride or heptadeca-1,3-dien-1-bromide.
Aplicaciones Científicas De Investigación
Heptadeca-1,3-dien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of heptadeca-1,3-dien-1-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and the NF-κB signaling pathway . Additionally, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms.
Comparación Con Compuestos Similares
Heptadeca-1,3-dien-1-OL can be compared with other long-chain fatty alcohols such as:
Heptadeca-1,9-dien-4,6-diyn-3-ol: Similar in structure but contains additional triple bonds, which may confer different chemical properties and reactivity.
Falcarinol: Another long-chain fatty alcohol with known biological activities, including anti-cancer properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for synthetic and industrial applications.
Propiedades
| 125920-11-8 | |
Fórmula molecular |
C17H32O |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
heptadeca-1,3-dien-1-ol |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h14-18H,2-13H2,1H3 |
Clave InChI |
BFFPJBRLHQYQJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=CC=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)


![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
